molecular formula C12H10F3N3O2S B4016018 2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide

2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B4016018
M. Wt: 317.29 g/mol
InChI Key: WNINYSLIEXVMMA-UHFFFAOYSA-N
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Description

2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide is a useful research compound. Its molecular formula is C12H10F3N3O2S and its molecular weight is 317.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.04458223 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

1. Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves multi-step reactions starting from readily available precursors. One of the common methods begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source in the presence of a base. The resulting intermediate is then reacted with a trifluoromethylating agent to introduce the trifluoromethyl group. Subsequently, the phenoxy group is introduced through nucleophilic aromatic substitution, and the final product is obtained by amidation with a propanoic acid derivative.

2. Industrial Production Methods: Industrial production of this compound may utilize continuous flow chemistry to enhance efficiency and yield. Automation and optimization of reaction parameters, such as temperature, pressure, and reaction time, are crucial for scaling up the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

1. Types of Reactions: 2-Phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Due to the presence of the thiadiazole ring and the phenoxy group, it exhibits unique reactivity patterns.

2. Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can oxidize the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, yielding amines or alcohol derivatives.

  • Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with suitable nucleophiles under mild conditions, typically using basic catalysts like sodium hydroxide or potassium carbonate.

3. Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Amines and alcohol derivatives.

  • Substitution Products: Derivatives with various nucleophiles replacing the phenoxy group.

Scientific Research Applications

2-Phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide finds applications in diverse scientific research fields:

1. Chemistry: The compound's unique reactivity makes it a valuable intermediate in organic synthesis

2. Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its ability to interact with biological macromolecules opens avenues for drug discovery and development.

3. Medicine: Preliminary studies suggest that this compound exhibits bioactive properties, such as anti-inflammatory and antimicrobial activities. Further research is needed to explore its therapeutic potential.

4. Industry: The compound's stability and reactivity make it suitable for use in industrial processes, including the development of agrochemicals and functional materials.

Mechanism of Action

The exact mechanism of action of 2-Phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide is still under investigation. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound's lipophilicity, facilitating its penetration into biological membranes and improving its binding affinity to target proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparing 2-Phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide with other similar compounds highlights its unique features. Similar compounds include:

  • 2-Phenoxy-N-(1,3,4-thiadiazol-2-yl)propanamide: This compound lacks the trifluoromethyl group, resulting in different chemical and biological properties.

  • 2-Phenoxy-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]propanamide:

  • 2-Phenoxy-N-[5-(chloro)-1,3,4-thiadiazol-2-yl]propanamide: The chloro group introduces different electronic and steric effects, leading to distinct chemical behavior and biological activity.

This compound stands out due to the presence of the trifluoromethyl group, which imparts unique physicochemical properties and enhances its potential for various applications.

Conclusion:

This compound is a compound of significant interest in the fields of chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a versatile building block for the synthesis of complex molecules and a promising candidate for various scientific research applications. Further studies are needed to fully understand its mechanism of action and explore its therapeutic potential.

Properties

IUPAC Name

2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2S/c1-7(20-8-5-3-2-4-6-8)9(19)16-11-18-17-10(21-11)12(13,14)15/h2-7H,1H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNINYSLIEXVMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C(F)(F)F)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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